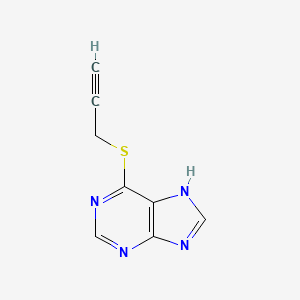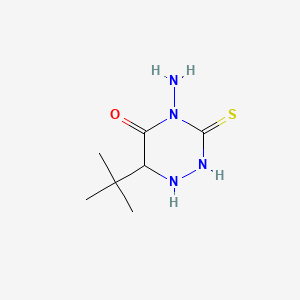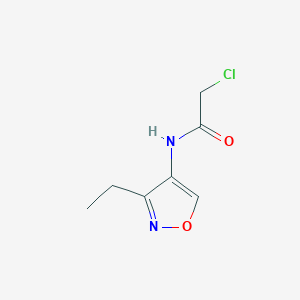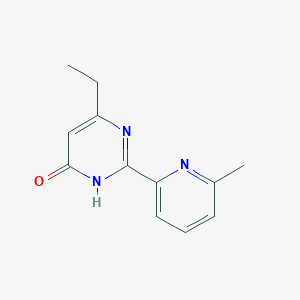
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is a compound belonging to the pyrimidine family Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: In agriculture, pyrimidine derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in crop protection.
Wirkmechanismus
The mechanism of action of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and interfere with enzyme activity. Additionally, its pyridine moiety can enhance binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group, which may affect its biological activity and binding properties.
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions.
6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group on the pyrimidine ring, potentially altering its pharmacological profile.
Uniqueness
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and binding interactions
Eigenschaften
CAS-Nummer |
112451-29-3 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-ethyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-3-9-7-11(16)15-12(14-9)10-6-4-5-8(2)13-10/h4-7H,3H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
IIRZPEXSSCIUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


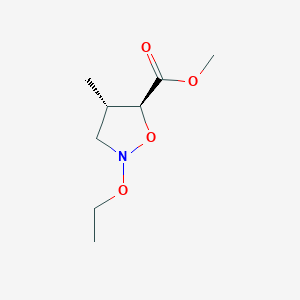
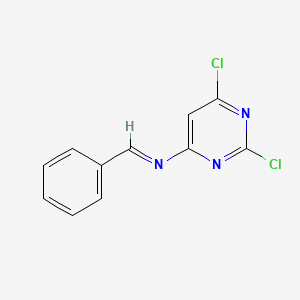
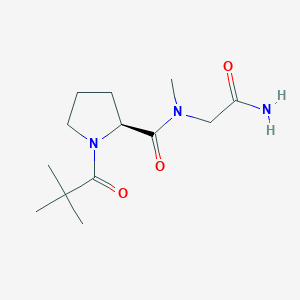
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)

